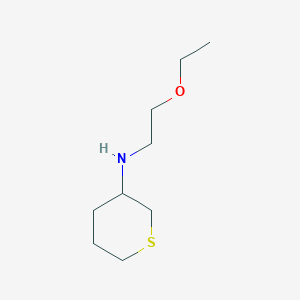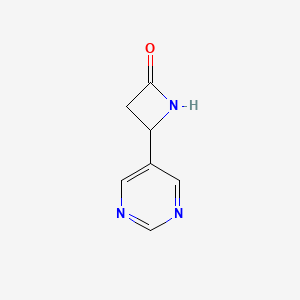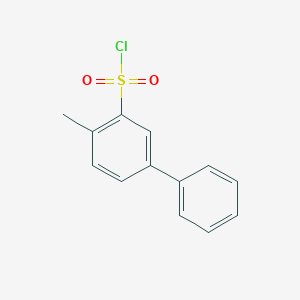
2-(2-Methoxy-1,3-thiazol-5-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxy-1,3-thiazol-5-yl)-2-methylpropanoic acid is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy group at the 2-position and a methylpropanoic acid moiety at the 2-position of the thiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-1,3-thiazol-5-yl)-2-methylpropanoic acid typically involves the formation of the thiazole ring followed by the introduction of the methoxy and methylpropanoic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent functionalization steps introduce the methoxy and methylpropanoic acid groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxy-1,3-thiazol-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methoxy-1,3-thiazol-5-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxy-1,3-thiazol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylpropanoic acid groups can enhance the compound’s binding affinity and specificity for these targets. The thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-1,3-thiazole-5-boronic acid
- 2-Methoxy-1,3-thiazole-5-carbaldehyde
- 2-Methoxy-1,3-thiazole-5-methanol
Uniqueness
2-(2-Methoxy-1,3-thiazol-5-yl)-2-methylpropanoic acid is unique due to the presence of both the methoxy and methylpropanoic acid groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C8H11NO3S |
|---|---|
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
2-(2-methoxy-1,3-thiazol-5-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H11NO3S/c1-8(2,6(10)11)5-4-9-7(12-3)13-5/h4H,1-3H3,(H,10,11) |
Clave InChI |
AEBVZUQYAVSHHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CN=C(S1)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile](/img/structure/B13317042.png)





![6-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B13317076.png)





![7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid](/img/structure/B13317114.png)
![2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B13317128.png)
